molecular formula C26H41N3O6 B11993235 Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate

Cat. No.: B11993235
M. Wt: 491.6 g/mol
InChI Key: LVBPPXVRTJXZEU-UHFFFAOYSA-N
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Description

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dicyclohexyl-amine group, a tert-butoxycarbonylamino group, and a nitro-phenyl-propionate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butoxycarbonylamino group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the nitro-phenyl group: This step involves the nitration of a phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the propionate moiety: This step involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid.

    Coupling of the dicyclohexyl-amine group: This step involves the reaction of dicyclohexylamine with the intermediate formed in the previous steps under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Amino-phenyl-propionate derivatives.

    Reduction: Amino-phenyl-propionate derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionate: Similar structure but with an indole group instead of a nitro-phenyl group.

    Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionate: Similar structure but with a methoxy-phenyl group instead of a nitro-phenyl group.

Uniqueness

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is unique due to the presence of the nitro-phenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H41N3O6

Molecular Weight

491.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2

InChI Key

LVBPPXVRTJXZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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